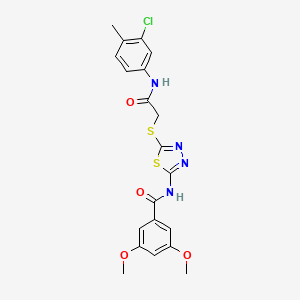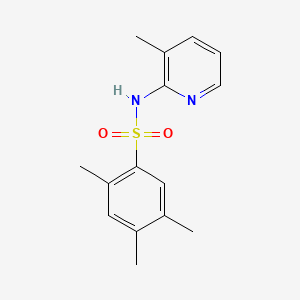![molecular formula C14H14N4O2 B2738813 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide CAS No. 1797289-76-9](/img/structure/B2738813.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biological Significance and Optical Sensing Compounds featuring heterocycles like pyrrolo[2,3-b]pyridine play a significant role in organic chemistry due to their biological relevance and use in the synthesis of optical sensors. The ability of these compounds to form coordination and hydrogen bonds makes them excellent candidates for sensing applications. Research has highlighted various pyrimidine-based optical sensors, emphasizing their biological and medicinal significance (Jindal & Kaur, 2021).
Potential in Drug Synthesis for CNS Disorders Heterocycles, including those with pyrrolo[2,3-b]pyridine structures, are identified as promising sources for novel central nervous system (CNS) acting drugs. These compounds, owing to their nitrogen, sulfur, and oxygen content, offer a broad spectrum of CNS effects, ranging from antidepressant to anticonvulsant activities. Their versatility underscores the potential for developing new therapeutics targeting CNS disorders (Saganuwan, 2017).
Chemistry and Properties of Pyrrolo[2,3-b]pyridine Complexes The chemistry and properties of compounds containing pyrrolo[2,3-b]pyridine and related heterocycles are fascinating due to their diverse applications in biological and electrochemical activities. These compounds serve as ligands in complex formations, showing significant potential in biological applications. Their structural versatility enables the identification of novel analogues and exploration of their chemical and biological activities (Boča, Jameson, & Linert, 2011).
Antitubercular Activity N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide and its derivatives have been evaluated for antitubercular activity. The structural modifications of compounds related to this chemical scaffold have shown promising in vitro efficacy against various strains of Mycobacterium tuberculosis. This area of research is crucial for the development of new antitubercular agents, offering hope for more effective treatments for tuberculosis (Asif, 2014).
Synthetic Pathways and Biological Applications The exploration of synthetic pathways for the development of compounds containing the pyrrolo[2,3-b]pyridine scaffold is an area of significant interest. These compounds are key precursors for medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. Research focuses on the application of hybrid catalysts for the synthesis of such scaffolds, highlighting their importance in the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development Heterocyclic N-oxide molecules derived from pyrrolo[2,3-b]pyridine structures have shown immense potential in organic synthesis, catalysis, and drug development. These compounds exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The diversity of their applications underscores their value in advanced chemistry and medicinal research (Li et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14(12-4-8-17-20-12)16-7-2-9-18-10-5-11-3-1-6-15-13(11)18/h1,3-6,8,10H,2,7,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTVHNQRRDEDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2738732.png)
![N,N-diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2738734.png)
![(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738736.png)


![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2738741.png)
![1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B2738743.png)
![N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide](/img/structure/B2738745.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2,2-diphenylacetic acid](/img/no-structure.png)
![1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene](/img/structure/B2738747.png)

![3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2738753.png)